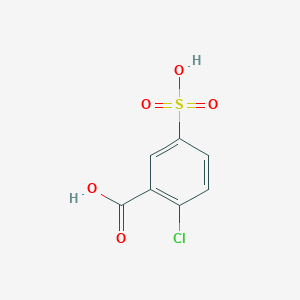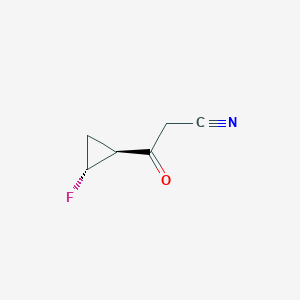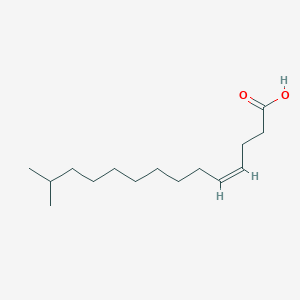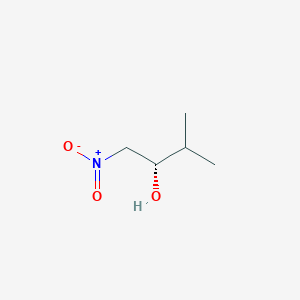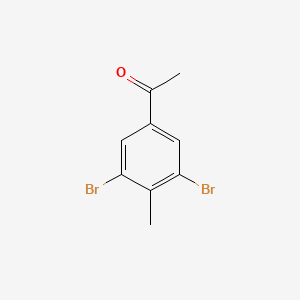![molecular formula C12H9N3 B15251986 2-([4,4'-Bipyridin]-2-yl)acetonitrile](/img/structure/B15251986.png)
2-([4,4'-Bipyridin]-2-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-([4,4’-Bipyridin]-2-yl)acetonitrile is an organic compound that features a bipyridine moiety linked to an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-([4,4’-Bipyridin]-2-yl)acetonitrile typically involves the reaction of 4,4’-bipyridine with acetonitrile under specific conditions. One common method involves the use of a decarboxylation reaction where ethyl 2-cyano-2-(pyridine-4-yl) acetic ester is prepared from 4-chloropyridine hydrochloride. This intermediate is then reacted with dimethyl sulfoxide and lithium chloride at elevated temperatures to yield 2-([4,4’-Bipyridin]-2-yl)acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and cost-effectiveness. The use of high-purity reagents and controlled reaction conditions would be essential to ensure the quality and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-([4,4’-Bipyridin]-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The bipyridine moiety can participate in substitution reactions, where substituents on the pyridine rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce primary amines.
Applications De Recherche Scientifique
2-([4,4’-Bipyridin]-2-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and coordination compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Mécanisme D'action
The mechanism of action of 2-([4,4’-Bipyridin]-2-yl)acetonitrile involves its interaction with molecular targets through its bipyridine moiety. This interaction can modulate various biochemical pathways, depending on the specific application. For example, in coordination chemistry, the bipyridine unit can form stable complexes with metal ions, influencing the electronic properties of the resulting compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bipyridine: A closely related compound used as a precursor in the synthesis of 2-([4,4’-Bipyridin]-2-yl)acetonitrile.
2,2’-Bipyridine: Another isomer of bipyridine with different coordination properties.
3,3’-Bipyridine: An isomer with unique electronic and steric characteristics.
Uniqueness
The combination of the bipyridine moiety with the acetonitrile group allows for versatile chemical modifications and the formation of novel compounds with tailored properties .
Propriétés
Formule moléculaire |
C12H9N3 |
|---|---|
Poids moléculaire |
195.22 g/mol |
Nom IUPAC |
2-(4-pyridin-4-ylpyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C12H9N3/c13-5-1-12-9-11(4-8-15-12)10-2-6-14-7-3-10/h2-4,6-9H,1H2 |
Clé InChI |
JRRSARBHSYIWQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1C2=CC(=NC=C2)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R,5R)-5-[(1S)-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B15251911.png)
![1-[1-(Piperidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B15251913.png)

![9,10-Anthracenedione, 1-amino-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-4-[(2,4,6-trimethylphenyl)amino]-](/img/structure/B15251933.png)


